![molecular formula C14H17N3O2S2 B2902802 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 876902-22-6](/img/structure/B2902802.png)
2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
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Overview
Description
2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide, also known as MTX-211, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTX-211 is a thieno[2,3-d]pyrimidine derivative that has been synthesized through a multi-step process involving the reaction of 2-amino-6-methylthieno[2,3-d]pyrimidine-4(3H)-one with various reagents.
Mechanism of Action
2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide exerts its therapeutic effects by inhibiting the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides. By inhibiting DHFR, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of DHFR, leading to the disruption of nucleotide synthesis. Physiologically, this compound has been shown to induce apoptosis and inhibit cell proliferation, making it a potential therapeutic agent for cancer treatment. Additionally, this compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide is its potential therapeutic applications in cancer treatment and inflammatory diseases. Additionally, this compound has shown good bioavailability and pharmacokinetic properties, making it a potential candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which may affect its efficacy in some experimental settings.
Future Directions
There are several future directions for the research and development of 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide. One of the significant directions is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases. Additionally, further studies are needed to explore the potential of this compound in combination with other chemotherapy agents for cancer treatment. Furthermore, the development of novel formulations and delivery systems may improve the solubility and efficacy of this compound in experimental settings.
Synthesis Methods
2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide has been synthesized through a multi-step process involving the reaction of 2-amino-6-methylthieno[2,3-d]pyrimidine-4(3H)-one with various reagents. The final product was obtained through the reaction of this compound with oxalyl chloride and dimethylformamide.
Scientific Research Applications
2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
properties
IUPAC Name |
2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-9-5-11-13(16-8-17-14(11)21-9)20-7-12(18)15-6-10-3-2-4-19-10/h5,8,10H,2-4,6-7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQRDLYQGCLUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49730385 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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